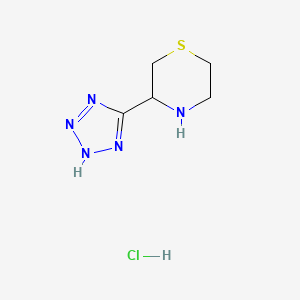
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride, also known as TMTM hydrochloride, is a chemical compound that has been widely used in scientific research. TMTM hydrochloride is a tetrazole-based compound that has been synthesized using several methods.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives have been synthesized to explore their antimicrobial activity. For instance, Kardile and Kalyane (2010) developed thiomorpholine derivatives through nucleophilic substitution reactions, aiming to increase microbial intracellular concentration and decrease microbial resistance. These compounds were tested for antimicrobial activity, suggesting their potential as bioactive molecules with safer and more consistent drug availability (Kardile & Kalyane, 2010).
Crystal Structure and Vibrational Properties
Research into the crystal structure and vibrational properties of thiomorpholine derivatives offers insights into their physicochemical characteristics. Sun et al. (2021) synthesized a specific thiomorpholine compound, providing detailed structural analysis through X-ray diffraction and DFT calculations. This type of research helps understand the molecular architecture and potential interactions of such compounds in various applications (Sun et al., 2021).
Organometallic Chemistry
The interaction of thiomorpholine with organometallic compounds has been studied, highlighting its reactivity and potential in catalysis or synthesis. Hanif et al. (1999) investigated the ring-opening reactions of thiomorpholine by ruthenium carbonyl clusters, elucidating the mechanisms and products of such reactions. This research demonstrates the utility of thiomorpholine derivatives in facilitating or understanding complex chemical transformations (Hanif et al., 1999).
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives are recognized as important building blocks in medicinal chemistry. Walker and Rogier (2013) prepared novel bridged bicyclic thiomorpholines, aiming to expand the toolkit available for drug discovery and development. Their work underscores the versatility of thiomorpholine scaffolds in designing compounds with potential biological activities (Walker & Rogier, 2013).
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOREBOLGIFBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=NNN=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

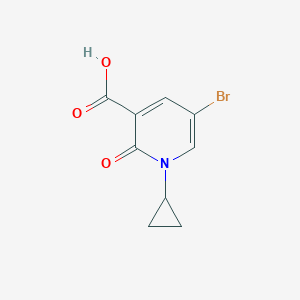
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
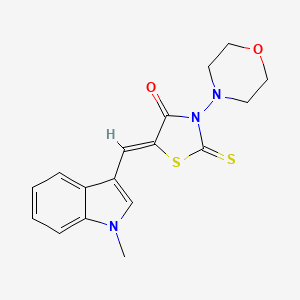
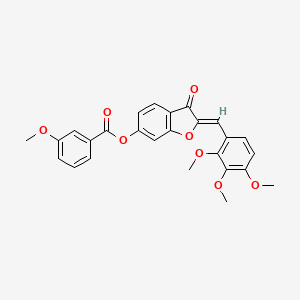
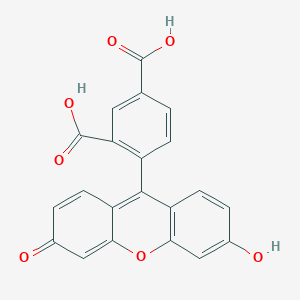
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

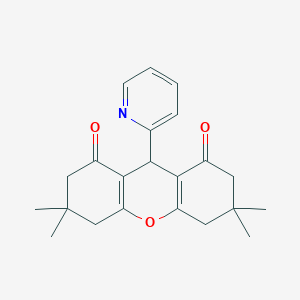
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)